2-Chloro-2-methylcycloheptan-1-one

Description

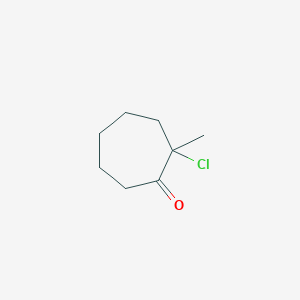

2-Chloro-2-methylcycloheptan-1-one is a cyclic ketone featuring a seven-membered cycloheptane ring substituted with a chlorine atom and a methyl group at the 2-position. The chlorine substituent enhances electrophilicity at the α-carbon, enabling nucleophilic substitution or elimination reactions, while the methyl group influences steric and electronic properties.

Properties

IUPAC Name |

2-chloro-2-methylcycloheptan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO/c1-8(9)6-4-2-3-5-7(8)10/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPFBCKDGVRTJPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCCC1=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-2-methylcycloheptan-1-one typically involves the chlorination of 2-methylcycloheptan-1-one. One common method is the reaction of 2-methylcycloheptan-1-one with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction proceeds as follows: [ \text{C}8\text{H}{14}\text{O} + \text{SOCl}_2 \rightarrow \text{C}8\text{H}{13}\text{ClO} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols.

Substitution: The chlorine atom in this compound can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-), resulting in the formation of corresponding hydroxyl or amino derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products:

Oxidation: 2-Chloro-2-methylcycloheptanoic acid.

Reduction: 2-Chloro-2-methylcycloheptanol.

Substitution: 2-Hydroxy-2-methylcycloheptan-1-one or 2-Amino-2-methylcycloheptan-1-one.

Scientific Research Applications

2-Chloro-2-methylcycloheptan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the production of specialty chemicals and as a building block for complex molecular structures.

Mechanism of Action

The mechanism of action of 2-Chloro-2-methylcycloheptan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the ketone group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzymatic activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-(Chloromethyl)-2-methylcyclopentan-1-one (CAS 40792-02-7)

Structural Differences :

- Ring Size: Cyclopentane (5-membered) vs. cycloheptane (7-membered).

- Substituents : A chloromethyl (-CH₂Cl) and methyl group at the 2-position vs. a chlorine (-Cl) and methyl group in the target compound. The chloromethyl group may enhance steric hindrance and alter reaction pathways.

Physicochemical Properties :

Reactivity :

- The chloromethyl group in 2-(chloromethyl)-2-methylcyclopentan-1-one may undergo elimination to form conjugated enones, whereas the chlorine in the target compound could favor nucleophilic substitution due to reduced steric hindrance.

2-Chloro-1-phenylethanone (CAS 532-27-4)

Structural Differences :

- Aromatic vs. Aliphatic Ring: The acetophenone derivative features an aromatic phenyl group, while the target compound has an aliphatic cycloheptane ring. Aromatic rings stabilize adjacent electrophilic centers via resonance.

- Substituent Position : Chlorine is at the α-carbon of the ketone in both compounds, but the methyl group in the target compound introduces additional steric effects.

Physicochemical Properties :

Reactivity :

- The α-chloro group in 2-chloro-1-phenylethanone is highly reactive in nucleophilic substitution (e.g., forming Grignard reagents or undergoing hydrolysis). The cycloheptane ring in the target compound may reduce conjugation effects, slowing such reactions.

2-Chloro-1-(4-fluorophenyl)-2-phenylethan-1-one

Structural Differences :

- Polyaromatic Structure : This compound contains two aromatic rings (phenyl and fluorophenyl), contrasting with the aliphatic cycloheptane ring of the target compound.

- Substituent Diversity : A fluorine atom on the aromatic ring introduces electron-withdrawing effects, altering electronic properties compared to the methyl and chlorine substituents in the target compound.

Data Table: Key Properties of Compared Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| 2-Chloro-2-methylcycloheptan-1-one | C₈H₁₃ClO | ~160.64 | Not Provided | 7-membered ring, -Cl, -CH₃ at C2 |

| 2-(Chloromethyl)-2-methylcyclopentan-1-one | C₇H₁₁ClO | 146.62 | 40792-02-7 | 5-membered ring, -CH₂Cl, -CH₃ at C2 |

| 2-Chloro-1-phenylethanone | C₈H₇ClO | 154.60 | 532-27-4 | Aromatic ring, α-Cl |

| 2-Chloro-1-(4-fluorophenyl)-2-phenylethan-1-one | C₁₄H₁₀ClFO | 260.68 | Not Provided | Dual aromatic rings, -Cl, -F substituents |

Research Findings and Trends

- Ring Size Effects : Smaller rings (e.g., cyclopentane) exhibit higher strain, increasing reactivity in substitution reactions compared to larger rings like cycloheptane .

- Substituent Influence : Chloromethyl groups (as in 2-(chloromethyl)-2-methylcyclopentan-1-one) may promote elimination over substitution due to steric bulk, while isolated chlorine atoms (as in the target compound) favor nucleophilic attack .

- Aromatic vs. Aliphatic Systems: Aromatic ketones (e.g., 2-chloro-1-phenylethanone) show enhanced stability and higher melting points due to resonance and stacking interactions, whereas aliphatic analogs may offer better solubility in nonpolar solvents .

Biological Activity

2-Chloro-2-methylcycloheptan-1-one (CAS Number: 64639-30-1) is a cyclic ketone with potential applications in synthetic organic chemistry and pharmacology. Its unique structure allows it to participate in various chemical reactions, which can lead to significant biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound has a molecular formula of C_9H_13ClO and a molecular weight of 174.65 g/mol. The presence of the chlorine atom and the ketone functional group contributes to its reactivity and potential biological effects.

Biological Activity

The biological activity of this compound is primarily derived from its role as an intermediate in organic synthesis. However, recent studies have begun to explore its direct biological effects:

1. Antioxidant Activity

Research indicates that derivatives of this compound exhibit significant antioxidant properties. A study demonstrated that certain derivatives showed DPPH radical scavenging activity with EC50 values ranging from 0.039 to 0.389 mM, suggesting potential applications in preventing oxidative stress-related diseases .

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes such as tyrosinase, which plays a critical role in melanin production. A derivative related to this compound was found to have an IC50 value of 25.29 μM, indicating potent inhibitory activity against tyrosinase . This suggests potential applications in skin-whitening products and treatments for hyperpigmentation.

3. Antimicrobial Activity

Preliminary studies have shown that compounds similar to this compound possess antimicrobial properties against various pathogens. This could be attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes.

Case Studies

Several case studies have explored the biological implications of compounds derived from or related to this compound:

Case Study 1: Antioxidant Efficacy

A study assessed the antioxidant efficacy of various derivatives, including those based on this compound, using DPPH radical scavenging assays. The results indicated that certain derivatives significantly reduced DPPH absorbance, confirming their potential as natural antioxidants .

Case Study 2: Tyrosinase Inhibition

In another investigation, a series of compounds were synthesized based on the structure of this compound and evaluated for tyrosinase inhibition. The most potent compound exhibited competitive inhibition characteristics, suggesting that it could serve as a lead compound for developing new skin-lightening agents .

Table 1: Antioxidant Activity of Derivatives

| Compound ID | DPPH (%) | EC50 (mM) |

|---|---|---|

| 6a | 77.15 | 0.032 ± 0.01 |

| 6b | 71.42 | 0.012 ± 0.06 |

| 6i | 42.64 | 0.185 ± 0.13 |

| Quercetin | 74.33 | 0.0089 |

Table 2: Tyrosinase Inhibition Data

| Compound ID | Inhibition (%) ± SEM | IC50 (μM) |

|---|---|---|

| 6i | 49.63 ± 12.63 | 25.29 |

| Kojic Acid | — | 16.68 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.